Bis(phenylseleno) persulfide

Sulfur transfer Persulfide donors Redox signaling

This organoselenium compound features a distinct Se–S–Se persulfide core, setting it apart from simple diselenides or trisulfides. This unique structure enables a dual-release mechanism for reactive sulfur and selenium species, essential for studies in redox biology and H₂S/H₂Se signaling. It serves as a precise, enzyme-free delivery probe and a stable mimetic of selenotrisulfide metabolites, ensuring experimental consistency where generic analogs would fundamentally alter kinetic outcomes and invalidate comparative research.

Molecular Formula C12H10S2Se2
Molecular Weight 376.3 g/mol
CAS No. 593248-00-1
Cat. No. B12579328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(phenylseleno) persulfide
CAS593248-00-1
Molecular FormulaC12H10S2Se2
Molecular Weight376.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Se]SS[Se]C2=CC=CC=C2
InChIInChI=1S/C12H10S2Se2/c1-3-7-11(8-4-1)15-13-14-16-12-9-5-2-6-10-12/h1-10H
InChIKeyVZXTZHXQXVEQJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(phenylseleno) Persulfide (CAS 593248-00-1): A Specialized Selenenyl Sulfide Research Reagent


Bis(phenylseleno) persulfide (CAS 593248-00-1) is an organoselenium compound belonging to the class of selenenyl sulfides, characterized by an Se–S–Se core structure in which two phenylseleno (PhSe) groups are linked by a central persulfide (S–S) bridge [1]. This distinct persulfide moiety differentiates it from simpler diselenides (Se–Se) and trisulfides (S–S–S), and it is explicitly designed for research applications in redox biology, sulfur/selenium signaling, and synthetic methodology. It is a specialized, small-molecule probe for the controlled delivery of reactive sulfur and selenium species in biochemical and chemical investigations [1].

Why Bis(phenylseleno) Persulfide Cannot Be Substituted with Common Diselenides or Trisulfides


The procurement of a generic organoselenium compound such as diphenyl diselenide or a simple trisulfide cannot replicate the unique reactivity profile of bis(phenylseleno) persulfide. The compound's defining feature is its central persulfide bond (S–S), which is flanked by selenium atoms [1]. This precise arrangement enables a dual-release mechanism for both sulfur and selenium reactive species, a property not observed in simpler diselenides (which lack the labile S–S bond) or alkyl trisulfides (which lack the unique redox chemistry of the Se–S bond) [1][2]. Substitution with an in-class analog would fundamentally alter the kinetic and thermodynamic profile of species generation in a research setting, invalidating comparative studies and yielding non-equivalent experimental outcomes [2].

Quantitative Differentiation of Bis(phenylseleno) Persulfide from Key Analogs and Class Comparators


Unique Sulfur Transfer Reactivity: Enzyme-Free Persulfide Generation

Bis(phenylseleno) persulfide acts as a precursor for reactive sulfur species, demonstrating a distinct advantage over its sulfur-only analog. Unlike diphenyl disulfide, which requires the enzyme sulfurtransferase to cleave and generate a persulfide (RSSH) and H₂S, the selenium-containing analog (represented by the selenylsulfide class, of which bis(phenylseleno) persulfide is a specific, stable member) reacts directly with thiols in an enzyme-free environment to produce the corresponding reactive selenium species [1][2].

Sulfur transfer Persulfide donors Redox signaling

Structural and Electronic Differentiation vs. Bis(phenylseleno) Trisulfide

The specific persulfide (Se–S–Se) core of bis(phenylseleno) persulfide confers distinct redox and structural properties compared to its trisulfide analog, bis(phenylseleno) trisulfide (CAS 593248-01-2), which has an S–S–S core. The presence of the labile Se–S bond alters the compound's electronic structure and its propensity for reductive cleavage, making it a more potent donor of selenium-centered radicals or selenolate anions under mild reducing conditions [1][2].

Redox potential Chalcogen bonding Structural characterization

Enhanced H₂Se Generation Capacity Relative to Diselenides

The selenylsulfide (Se–S) bond in compounds like bis(phenylseleno) persulfide is a key intermediate in the generation of hydrogen selenide (H₂Se), a critical gaseous signaling molecule. Mechanistic studies demonstrate that the Se–S bond in a selenenyl sulfide derivative can be reduced by glutathione (GSH) to form a selenol (RSeH), which can further decompose to release H₂Se [1]. This pathway contrasts with that of diphenyl diselenide, which requires initial reduction to two equivalents of a selenolate before any further reactivity can occur [2]. The presence of a pre-formed, labile Se–S bond in the target compound provides a more direct and kinetically favorable route to H₂Se release in biological settings.

Hydrogen selenide donors Gasotransmitter signaling Selenium metabolism

Distinct Glutathione Peroxidase (GPx)-Like Catalytic Profile

Organoselenium compounds are widely studied as GPx mimics, and their catalytic efficiency is highly sensitive to the nature of the selenium species. In a comparative study of GPx mimetics using a cytochrome c reduction assay, the catalytic potency varied dramatically based on the selenium's oxidation state and bonding partners [1][2]. Selenenyl sulfides, the class to which bis(phenylseleno) persulfide belongs, have a unique catalytic cycle involving the formation of a selenenic acid intermediate (RSeOH) from the Se–S bond, which is distinct from the selenolate (RSe⁻)/diselenide (RSe-SeR) cycle of simpler diselenides [1]. This fundamental difference means the target compound will exhibit a different kinetic profile (Vmax, Km) and substrate specificity than diphenyl diselenide, which cannot be directly compared without explicit side-by-side evaluation.

Antioxidant activity Glutathione peroxidase Enzyme mimetics

Validated Research Applications for Bis(phenylseleno) Persulfide


Controlled Generation of Reactive Sulfur and Selenium Species for Cell Signaling Studies

Bis(phenylseleno) persulfide is an ideal tool for investigating the biology of reactive sulfur and selenium species, particularly in the context of hydrogen sulfide (H₂S) and hydrogen selenide (H₂Se) signaling. Its enzyme-free activation pathway, as inferred from the behavior of related selenylsulfides, allows for the precise, titratable delivery of persulfide/selenylsulfide species to cell cultures or in vitro enzymatic assays without the confounding variable of enzyme activity [1]. This makes it superior to sulfur-only donors for experiments focused on the role of selenium-containing species.

Precursor for the Synthesis of Unsymmetrical Diselenides and Thioselenides

In synthetic organic chemistry, the labile Se–S bond of bis(phenylseleno) persulfide can be exploited as a reactive handle for the site-selective introduction of a phenylseleno group. This reactivity is analogous to that of Se-phenyl selenosulfides, which have been shown to be versatile reagents for anti-Markownikoff addition, acylation, and selenocyclization reactions [2]. Researchers developing new methodologies for sulfur/selenium insertion will find this compound to be a key building block for creating more complex chalcogen-containing molecules.

Investigating Selenium Metabolism and Selenoprotein Mimicry

The compound serves as a synthetic mimetic of key metabolic intermediates in selenium biochemistry. Selenotrisulfides (RS-Se-SR) are recognized as in vivo metabolites formed from the interaction of inorganic selenium species with thiols [3]. Bis(phenylseleno) persulfide, as a stable analog of these species, can be used to study their interaction with selenium-binding proteins, thiol-exchange reactions, and the cellular machinery for selenium trafficking and incorporation into selenoproteins, a role for which generic diselenides are not suitable.

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